![molecular formula C27H25NO6 B2868174 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-triethoxybenzamide CAS No. 329042-91-3](/img/structure/B2868174.png)
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-triethoxybenzamide
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Overview
Description
“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide” is a compound that was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . This compound possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .
Synthesis Analysis
The synthesis of the target amide is better achieved using the acid chloride method . The target compound was synthesized in 94% yield from 2-methylbenzoyl chloride and 1-aminoanthraquinone .Molecular Structure Analysis
The synthesized target compound was fully characterized by various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS .Chemical Reactions Analysis
The importance of this compound lies in its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . The main challenge in functionalization of C-H bonds is controlling which C-H bond would undergo activation or cleavage or site-selectivity .Physical And Chemical Properties Analysis
The compound was characterized by various spectroscopic methods (1H-NMR, 13C-NMR, IR, and GC-MS analysis) .Scientific Research Applications
- Synthesis : The compound is synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone .
- Experimental testing demonstrates antibacterial activity against Mycobacterium luteum and antifungal properties .
Organic Synthesis and C-H Bond Functionalization
Antimicrobial Activity
Thiazole Derivatives
Mechanism of Action
Future Directions
Functionalization of inert nonreactive C-H Bonds has emerged as a powerful strategy for expedient chemical bonds . The chemical science avoids prefunctionalized reagents or materials and thus provides rapid access to desired products and synthetic targets . Therefore, functionalization of C-H bonds could be environmentally benign approach and thus a green science .
properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-4-32-21-14-16(15-22(33-5-2)26(21)34-6-3)27(31)28-20-13-9-12-19-23(20)25(30)18-11-8-7-10-17(18)24(19)29/h7-15H,4-6H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPUIMCTVGMPTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-triethoxybenzamide |
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